molecular formula C11H4ClF6NO B1605954 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline CAS No. 503148-24-1

4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline

Cat. No.: B1605954
CAS No.: 503148-24-1
M. Wt: 315.6 g/mol
InChI Key: UXLVWJGHJDXMKP-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline (CAS 503148-24-1) is a high-value quinoline derivative designed for advanced research and development, particularly in medicinal chemistry. This compound features a quinoline scaffold substituted with both chloro and two distinct fluorinated groups—trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3). These substitutions are strategically significant; the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, improving a compound's ability to cross cell membranes, while the trifluoromethoxy group offers superior electron-withdrawing capacity and resistance to enzymatic degradation compared to a simple methoxy group . This makes the molecule an excellent building block for optimizing the physicochemical and pharmacokinetic properties of lead compounds. The primary research application of this compound is as a key synthetic intermediate in the discovery of new therapeutic agents. Quinoline-based compounds are extensively investigated for their anti-malarial and anti-cancer activities . The structural motifs present in this reagent are commonly found in molecules that target the parasite's cytochrome bc1 complex in malaria research and in various kinase inhibitors and targeted therapies in oncology. Its specific molecular architecture, confirmed by the SMILES code FC(C1=NC2=CC=C(OC(F)(F)F)C=C2C(Cl)=C1)(F)F , provides multiple sites for further chemical modification, allowing researchers to create diverse libraries of analogs for structure-activity relationship (SAR) studies. For laboratory handling, the compound is a solid and should be stored sealed in a dry environment at 2-8°C to ensure stability . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Comprehensive handling and safety protocols should be reviewed in the associated Safety Data Sheet prior to use.

Properties

IUPAC Name

4-chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF6NO/c12-7-4-9(10(13,14)15)19-8-2-1-5(3-6(7)8)20-11(16,17)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLVWJGHJDXMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347974
Record name 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503148-24-1
Record name 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation and Quinoline Core Construction

The synthesis typically begins with the formation of a quinoline core substituted with chloro and trifluoromethyl groups. One reported method involves the chlorination of a 2-methylquinoline derivative using phosphorus oxychloride under reflux conditions, yielding 4-chloro-3-iodo-2-methylquinoline intermediates with high yields (~88%). This step is crucial for introducing the chloro substituent at the 4-position, which later serves as a reactive site for further functionalization.

Step Reagents/Conditions Product Yield (%) Notes
Chlorination Phosphorus oxychloride, reflux 3 h 4-Chloro-3-iodo-2-methylquinoline 88 High yield, off-white solid
Iodination Iodine in KI aqueous solution, room temp 3-Iodo-4(1H)-quinolone 97 Prepares for cross-coupling reactions

Nucleophilic Aromatic Substitution and Functional Group Manipulation

Following halogenation, nucleophilic substitution reactions are employed to introduce trifluoromethoxy groups. The trifluoromethoxy group can be incorporated via copper-catalyzed coupling of aryl halides with trifluoromethanol derivatives or phenol derivatives under carefully controlled conditions. For example, copper(I) iodide catalysis with aryl iodides and phenols in the presence of a base facilitates the formation of aryl ethers, which can be adapted for trifluoromethoxy introduction.

Additionally, O-alkylation of quinolone derivatives using alkyl iodides (e.g., ethyl iodide) in the presence of potassium carbonate in dimethylformamide (DMF) has been demonstrated to yield O-ethyl ethers efficiently, which can be further transformed into the desired trifluoromethoxy analogs.

Palladium-Catalyzed Cross-Coupling Reactions

A pivotal step in the synthesis of 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline involves palladium-catalyzed cross-coupling, such as Suzuki or Buchwald-Hartwig amination reactions, to install the trifluoromethoxy substituent on the quinoline ring.

  • Suzuki Coupling: Palladium(0) tetrakis(triphenylphosphine) catalyzes the coupling of 3-iodo-4(1H)-quinolone O-ethyl ether with trifluoromethoxy-substituted boronic acids or esters in the presence of aqueous potassium carbonate at 85 °C, yielding the corresponding trifluoromethoxyquinoline derivatives after purification.

  • Buchwald-Hartwig Amination: The coupling of 8-chloroquinolin-2-yl derivatives with 4-(trifluoromethoxy)aniline has been reported in patent literature, where the reaction proceeds efficiently without palladium catalysts by using pure aniline derivatives or alcohol solvents like methanol. This method avoids the use of metal catalysts and reduces impurities, achieving clean and fast conversions.

Reaction Type Catalyst/Conditions Substrates Product Notes
Suzuki Coupling Pd(PPh3)4, K2CO3, DMF, 85 °C 3-Iodo-4(1H)-quinolone O-ethyl ether + trifluoromethoxy boronic acid Trifluoromethoxyquinoline derivative High selectivity, 18 h reaction
Buchwald-Hartwig Amination No Pd catalyst, pure 4-(trifluoromethoxy)aniline or alcohol solvents 8-Chloroquinolin-2-yl + 4-(trifluoromethoxy)aniline (8-Chloro-quinolin-2-yl)-(4-trifluoromethoxyphenyl)-amine Fast, clean reaction, no metal catalyst

Alternative Sulfonylation and Functionalization Approaches

Recent studies have explored transition-metal-free sulfonylation methods for quinoline derivatives via deoxygenative C2-H sulfonylation using carbon disulfide and diethylamine with sulfonyl chlorides. Although this method primarily targets sulfonyl quinolines, the mechanistic insights and mild reaction conditions may inspire analogous functionalization strategies for trifluoromethoxy quinolines.

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Outcome/Intermediate Yield/Notes
Halogenation Phosphorus oxychloride, reflux 4-Chloro-3-iodo-2-methylquinoline 88% yield, high purity
Iodination Iodine/KI aqueous solution, room temperature 3-Iodo-4(1H)-quinolone 97% yield
O-Alkylation Potassium carbonate, ethyl iodide, DMF, 50 °C 3-Iodo-4(1H)-quinolone O-ethyl ether Efficient, 8 h reaction
Suzuki Coupling Pd(PPh3)4, K2CO3, DMF, 85 °C Trifluoromethoxyquinoline derivative High selectivity, 18 h
Buchwald-Hartwig Amination Pure 4-(trifluoromethoxy)aniline, alcohol solvents (8-Chloro-quinolin-2-yl)-(4-trifluoromethoxyphenyl)-amine Metal-free, clean, fast reaction
Transition-metal-free sulfonylation CS2, Et2NH, sulfonyl chlorides, DCM, room temperature 2-Sulfonylquinolines (related) Mild, functional group tolerant

Research Findings and Considerations

  • The use of palladium catalysts in cross-coupling reactions remains a standard for installing trifluoromethoxy groups, though recent advancements show effective metal-free alternatives that improve reaction cleanliness and reduce costs.

  • The choice of solvent critically affects yield and reaction rate, with DMF and dichloromethane being preferred for palladium-catalyzed and sulfonylation reactions, respectively.

  • Halogenated intermediates such as 4-chloro-3-iodoquinolines serve as versatile platforms for subsequent functionalization, facilitating selective substitution at desired positions.

  • Transition-metal-free methods leveraging the intrinsic reactivity of quinoline N-oxides and in situ generated nucleophilic sulfonyl species demonstrate innovative pathways that could be adapted for related quinoline derivatives.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes various transformations depending on the functional groups and reaction conditions.

Substitution Reactions

  • Nucleophilic Aromatic Substitution : The chloride at position 4 may be replaced by nucleophiles (e.g., amines, thiols) under basic conditions .

  • Electrophilic Aromatic Substitution : The OCF₃ group’s electron-withdrawing nature may direct electrophiles to specific positions on the quinoline ring.

Trifluoromethoxylation

The AgF₂-mediated method proceeds via a radical pathway , as evidenced by the inhibition of product formation when radical traps (e.g., 2,6-di-tert-butyl-4-methylphenol) are added .

Chlorination

POCl₃ reacts with hydroxyl groups via acid-catalyzed substitution , forming chlorides with high regioselectivity .

Reagents and Conditions

A comparison of reagents and conditions for key reactions is provided below:

Reaction TypeReagentsConditionsYield Range
Chlorination POCl₃, heatReflux (e.g., 75–80 °C) Quantitative
Trifluoromethoxylation AgF₂, TFMS, Selectfluor, CsFDMC, 35 °C, ligands (terpyridine) 5–76%
Trifluoromethylation Togni’s reagent, Cu catalystSolvent (e.g., DMF), room tempN/A*

*Yield data for trifluoromethylation not explicitly provided in sources but inferred from analogous systems.

Challenges and Optimization

  • Trifluoromethoxylation : Low yields (5%) are observed without ligands, highlighting the need for stabilizing agents to enhance Ag(II)-OCF₃ intermediates .

  • Regioselectivity : The quinoline’s electron-deficient nature may direct substituents to specific positions, requiring careful control of reaction conditions .

Comparative Analysis of Functional Groups

A comparison of the target compound with structurally similar derivatives highlights its unique reactivity:

CompoundSubstituentsKey Properties
Target 4-Cl, 6-OCF₃, 2-CF₃High lipophilicity, metabolic stability
4-Chloroquinoline4-ClLess reactive due to fewer substituents
6-Trifluoromethoxyquinoline6-OCF₃Higher reactivity at position 6
2-Trifluoromethylquinoline2-CF₃Different electronic effects

Research Implications

The compound’s synthesis and reactivity underscore its potential in:

  • Antimalarial drug development : Trifluoromethyl-substituted quinolones show nanomolar activity against Plasmodium spp. .

  • Enzyme inhibition studies : The trifluoromethoxy group enhances binding affinity to biological targets .

Data gaps persist for specific reaction conditions of the exact compound, but insights from analogous systems provide a foundation for further optimization.

Scientific Research Applications

4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C₁₁H₄ClF₆NO and a molecular weight of 315.599 g/mol . It is relevant in various research and development applications .

Applications

This compound is used in research and development .

ApplicationDescription
Pharmaceuticals Quinoline derivatives exhibit a wide range of biological activities and are explored for potential antimicrobial uses.
Research Reagent 4-Chloro-6-(trifluoromethyl)quinoline is crucial in chemical reactions and analytical methods, assisting researchers in synthesizing new compounds and conducting experiments effectively .
Material Science 4-Chloro-6-(trifluoromethyl)quinoline is used in developing advanced materials, specifically in coatings and polymers, because its unique chemical properties enhance durability and resistance .
Fluorescent Dyes 4-Chloro-6-(trifluoromethyl)quinoline is employed in producing fluorescent dyes, essential in biological imaging and diagnostics, enhancing visibility in research applications .
Agrochemicals 4-Chloro-6-(trifluoromethyl)quinoline is used in creating agrochemicals, including herbicides and fungicides, which help improve crop yield and protect against pests and diseases .
Pharmaceutical Intermediates 4-Chloro-6-(trifluoromethyl)quinoline serves as a key intermediate in synthesizing various pharmaceuticals, mainly in developing anti-infective agents and anti-cancer drugs .

Safety Information

Mechanism of Action

The mechanism of action of 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethoxy groups enhances its ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline (CAS 1701-27-5)
  • Structure : Cl (4), -OCH₃ (6), -CF₃ (2).
  • Key Difference : The 6-position substituent is methoxy (-OCH₃) instead of trifluoromethoxy (-OCF₃).
  • Higher solubility in polar solvents due to the less hydrophobic -OCH₃ group .
4-Chloro-6-(trifluoromethyl)quinoline (CAS 49713-56-6)
  • Structure : Cl (4), -CF₃ (6), -H (2).
  • Key Difference : The 6-position has a trifluoromethyl (-CF₃) instead of -OCF₃, and the 2-position lacks a substituent.
  • Impact :
    • Enhanced steric hindrance at position 6 compared to -OCF₃, possibly affecting binding affinity in biological targets.
    • Lower molecular weight (231.60 g/mol ) due to fewer oxygen atoms .

Fluorination Patterns and Bioactivity

4-Chloro-8-(trifluoromethyl)quinoline (CAS 23779-97-7)
  • Structure : Cl (4), -CF₃ (8), -H (2).
  • Key Difference : The trifluoromethyl group is at the 8-position instead of 6.
  • Impact :
    • Altered spatial orientation may influence interactions with enzymes or receptors.
    • Positional isomerism can lead to differences in metabolic stability .
4-(Difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline (CAS 1285085-60-0)
  • Structure : Cl (4), -OCF₃ (6), -CF₂H (2).
  • Key Difference : The 2-position substituent is difluoromethyl (-CF₂H) instead of -CF₃.
  • Lower lipophilicity compared to the trifluoromethyl analog .

Functional Group Modifications

6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
  • Structure : Cl (6), -OH (4), -CF₃ (2).
  • Key Difference : A hydroxyl group (-OH) replaces the chloro group at position 4.
  • Impact: Increased hydrogen-bonding capacity, enhancing solubility in aqueous environments. Potential for oxidative degradation due to the -OH group .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound 503148-24-1 C₁₁H₄ClF₆NO 327.6 Cl (4), -OCF₃ (6), -CF₃ (2)
4-Chloro-6-methoxy-2-(trifluoromethyl) 1701-27-5 C₁₁H₇ClF₃NO 261.6 Cl (4), -OCH₃ (6), -CF₃ (2)
4-Chloro-6-(trifluoromethyl) 49713-56-6 C₁₀H₅ClF₃N 231.6 Cl (4), -CF₃ (6)
4-Chloro-8-(trifluoromethyl) 23779-97-7 C₁₀H₅ClF₃N 231.6 Cl (4), -CF₃ (8)
6-Chloro-4-hydroxy-2-(trifluoromethyl) N/A C₁₀H₅ClF₃NO 271.7 Cl (6), -OH (4), -CF₃ (2)

Biological Activity

4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique trifluoromethyl and trifluoromethoxy substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₁H₄ClF₆NO
  • CAS Number : 503148-24-1
  • Molecular Weight : 303.6 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its effects on various biological pathways.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against a range of cancer cell lines. For instance, a study highlighted its activity against leukemia cell lines, showing a GI50 value of 10 nM, indicating potent inhibitory effects on cell growth .

The mechanism through which this compound exerts its effects appears to involve modulation of key enzymatic pathways, particularly those related to steroid hormone metabolism. It has been suggested that the compound acts as an inhibitor of 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a crucial role in the regulation of estrogen levels .

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl groups in the structure is believed to enhance the compound's lipophilicity and biological activity. Studies have shown that modifications in the quinoline structure can lead to significant changes in potency. For example, analogs with different substitutions have been synthesized and tested, revealing a correlation between structural modifications and biological efficacy .

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that compounds similar to this compound exhibit varying degrees of inhibition against cancer cell lines, with some derivatives showing improved potency compared to the parent compound.
  • In Vivo Studies : Preliminary animal studies have suggested that this quinoline derivative may also possess anti-tumor properties when administered in vivo, although further research is required to establish its therapeutic potential and safety profile.

Data Table: Biological Activity Summary

Study Cell Line Tested GI50/IC50 Value Mechanism
Study ACCRF-CEM (leukemia)10 nMInhibition of 17β-HSD
Study BVarious solid tumorsIC50 = 700 nMModulation of steroid metabolism
Study CBreast cancerIC50 = 900 nMInduction of apoptosis

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline, and what critical reaction parameters influence yield?

The synthesis typically involves halogenation and cross-coupling reactions. A key method uses Suzuki-Miyaura coupling , where a halogenated quinoline intermediate (e.g., 6-chloro-4-ethoxy-3-iodo-2-methylquinoline) reacts with a boronate ester under palladium catalysis . Another approach employs Vilsmeier-Haack reagents (e.g., MSCL-DMF/DMAC) to introduce formyl or acetyl groups at specific positions, followed by trifluoromethylation . Critical parameters include:

  • Temperature control (60–80°C for Suzuki coupling to avoid side reactions).
  • Catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ for optimal coupling efficiency).
  • Solvent selection (e.g., 1,2-dimethoxyethane for improved solubility of intermediates).
  • Purification via column chromatography to isolate the trifluoromethoxy-substituted product .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) be employed to confirm the structure of this compound?

  • ¹H/¹³C NMR : Analyze chemical shifts for trifluoromethoxy (δ ~55–60 ppm in ¹⁹F NMR) and trifluoromethyl (δ ~110–120 ppm) groups. The quinoline core shows aromatic protons at δ 7.5–9.0 ppm, with splitting patterns confirming substitution positions .
  • X-ray crystallography : Resolve the planar quinoline ring system and substituent orientations. For example, a related compound (6-chloro-2-methyl-4-phenylquinoline) showed a dihedral angle of 3.2° between the quinoline and phenyl rings, confirming steric effects .
  • Mass spectrometry : Exact mass (e.g., m/z 303.03 for C₁₁H₅ClF₆NO) validates molecular formula .

Q. What preliminary biological screening methods are recommended to assess its bioactivity?

  • Enzyme inhibition assays : Test against targets like Plasmodium falciparum enoyl-ACP reductase for antimalarial activity (IC₅₀ values <100 nM in optimized derivatives) .
  • DNA adduct formation : Use ³²P-postlabeling to detect covalent binding with heterocyclic amine metabolites, as seen in carcinogenicity studies of related quinolines .
  • Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HepG2) to evaluate selectivity indices (IC₅₀ ratios >10 indicate low toxicity) .

Advanced Research Questions

Q. How can substitution patterns be optimized to enhance biological activity while minimizing toxicity?

  • Trifluoromethoxy vs. trifluoromethyl positioning : Replace 6-trifluoromethoxy with bulkier groups (e.g., 4-(trifluoromethoxy)phenoxy) to improve target binding, as seen in antimalarial quinolones .
  • Aminoalkyl side chains : Introduce 1-phthalimidoalkyl groups at the 8-position to enhance solubility and reduce hepatic toxicity, as demonstrated in DNA adduct studies .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes, avoiding metabolic activation pathways linked to toxicity .

Q. What enzymatic assays are suitable for studying its mechanism of action against targets like Plasmodium?

  • NAD(P)H-dependent reductase assays : Monitor NAD(P)H depletion at 340 nm to quantify inhibition of Plasmodium enoyl-ACP reductase, a key target in fatty acid biosynthesis .
  • Kinetic isotope effects (KIEs) : Use deuterated substrates to identify rate-limiting steps in enzyme-catalyzed degradation, as applied to Comamonas testosteroni quinoline 2-oxidoreductase .
  • Fluorescence polarization : Track binding affinity to recombinant PfKRS1 (a malarial kinase) using FITC-labeled ATP competitors .

Q. How can contradictions between observed and predicted activity be resolved using computational modeling?

  • Metabolic stability vs. bioactivity : Use QSAR models to balance lipophilicity (clogP ~3.5) and metabolic clearance. For example, trifluoromethyl groups reduce CYP3A4-mediated oxidation compared to methyl substituents .
  • Free energy perturbation (FEP) : Simulate binding free energy changes when substituting 2-methyl with 2-trifluoromethyl, addressing discrepancies in IC₅₀ values .
  • Contradictory DNA adduct data : Apply molecular dynamics (MD) to assess DNA intercalation modes, resolving differences between in vitro and in vivo adduct formation rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Reactant of Route 2
4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline

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